molecular formula C16H22N2O2 B12810757 3,12-Diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione CAS No. 40430-00-0

3,12-Diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione

Cat. No.: B12810757
CAS No.: 40430-00-0
M. Wt: 274.36 g/mol
InChI Key: VTSDMIFKZLXFQW-UHFFFAOYSA-N
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Description

3,12-Diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione (hereafter referred to as Compound 1) is a macrocyclic ligand synthesized via the reaction of the dipotassium salt of 2,6-pyridinedicarboxylic acid with ethylenediamine and 1,2-dibromoethane in methanol . The compound features a bicyclic framework with two amide carbonyl groups, two nitrogen atoms from ethylenediamine, and an oxygen-rich pyridinedicarboxylate backbone. Its pentadentate nature allows it to coordinate with transition metal ions (e.g., Zn²⁺, Cu²⁺, Ni²⁺), forming stable complexes characterized by strong electron transfer from the macrocycle to the metal center . These complexes exhibit notable thermal stability and have been studied for their spectroscopic and electrochemical properties .

Properties

CAS No.

40430-00-0

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione

InChI

InChI=1S/C16H22N2O2/c19-15-13-8-7-9-14(12-13)16(20)18-11-6-4-2-1-3-5-10-17-15/h7-9,12H,1-6,10-11H2,(H,17,19)(H,18,20)

InChI Key

VTSDMIFKZLXFQW-UHFFFAOYSA-N

Canonical SMILES

C1CCCCNC(=O)C2=CC=CC(=C2)C(=O)NCCC1

Origin of Product

United States

Chemical Reactions Analysis

3,12-Diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can lead to the formation of halogenated derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Inhibition of ADP-Ribosyltransferases

One of the prominent applications of 3,12-Diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione is its role as an inhibitor of ADP-ribosyltransferases (ARTDs). These enzymes are implicated in various cellular processes and diseases, including cancer and neurodegenerative disorders.

A study demonstrated that this compound exhibited high binding affinity towards ARTD3, with a significant thermal shift indicating its potential effectiveness as a selective inhibitor. The thermal shift data for various compounds against ARTD family members showed promising results for this compound, suggesting its use in therapeutic applications targeting these enzymes .

Table 1: Thermal Shift Data for this compound

Compound IDARTD3 ΔTm (°C)ARTD1 ΔTm (°C)ARTD2 ΔTm (°C)ARTD5 ΔTm (°C)ARTD8 ΔTm (°C)
18.46 ± 0.171.98 ± 0.061.35 ± 0.430.00 ± 0.04-0.29 ± 0.51

2. Treatment of Thromboembolic Disorders

The compound has also been explored for its potential in treating thromboembolic disorders by acting as a selective factor XIa inhibitor and dual inhibitor of factor XIa and plasma kallikrein. This application is particularly relevant for conditions such as diabetic retinopathy and macular edema .

The development of pharmaceutical compositions containing this compound indicates its therapeutic potential in managing blood clotting disorders.

Photochemical Applications

1. Photocatalysis

In the field of photochemistry, derivatives of this compound have been investigated for their photocatalytic properties in the reduction of carbon dioxide (CO2). These compounds demonstrate strong absorption in the visible region and exhibit excellent photo-redox characteristics, making them suitable candidates for photocatalytic applications .

Case Study: Iridium Complexes

Research involving iridium complexes derived from this bicyclic structure has shown that they can effectively catalyze the formation of carbon-carbon bonds through photochemical processes while also displaying cytotoxicity towards cancer cells . This dual functionality highlights their potential for both energy conversion and therapeutic applications.

Mechanism of Action

The mechanism of action of 3,12-Diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it acts as an inhibitor by binding to enzyme active sites, thereby blocking their activity . The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2,13-Dimethyl-3,6,9,12,18-Pentaazabicyclo[12.3.1]octadeca-1(18),2,12,14,16-pentaene

  • Structure : A pentadentate N₅ ligand with methyl substituents .
  • Coordination : Binds Co²⁺ and Fe³⁺, enabling electrocatalytic CO₂ reduction. Co complexes favor CO production, while Fe complexes generate HCOOH due to distinct protonation pathways .
  • Comparison: Unlike Compound 1, this ligand lacks oxygen donors and relies solely on nitrogen for metal binding. Its methyl groups enhance steric effects, influencing catalytic selectivity .

3,12-Bis((1H-Benzimidazol-2-yl)methyl)-6,9-Dioxa-3,12,18-Triazabicyclo[12.3.1]octadeca-1(18),14,16-triene

  • Structure : A heptadentate ligand with benzimidazolyl N-pendant arms .
  • Coordination : Forms seven-coordinate complexes with Mn²⁺, Fe²⁺, Co²⁺, and Ni²⁺. The pendant arms increase denticity and stabilize high-spin configurations .
  • Comparison : The additional benzimidazole groups in this macrocycle enable stronger metal-ligand interactions compared to Compound 1, broadening its applicability in magnetism and redox studies .

Functional Analogues in Catalysis and Biomedicine

16-[Methyl-3-(1H-Indol-3-yl)-2-(Amino)Acetamido]-3,6,9,12-Tetraazabicyclo[12.3.1]octadeca-1,14,16-triene-2,13-dione

  • Structure : A tetraaza macrocycle conjugated with L-tryptophan .
  • Application : Radiolabeled with ⁹⁹ᵐTc for SPECT tumor imaging. The indole moiety enhances tumor-targeting specificity .
  • Comparison: Unlike Compound 1, this derivative incorporates amino acid residues for biological targeting, demonstrating how macrocycle functionalization expands utility in biomedicine .

BACE-1 Inhibitors with Hydroxyethylamine Core

  • Example: (S)-16-(Methanesulfonyl-Methyl-Amino)-2,13-Dioxo-6-Oxa-3,12-Diaza-Bicyclo[12.3.1]octadeca-1(18),8,14,16-tetraen-4-yl Derivatives .
  • Structure : Sulfonamide and hydroxyethylamine groups appended to the macrocycle.
  • Application : Potent inhibitors of β-secretase (BACE-1), a target in Alzheimer’s disease therapy .
  • Comparison : The introduction of sulfonamide and bulky substituents alters the macrocycle’s conformational flexibility, enabling selective enzyme inhibition—a stark contrast to Compound 1’s metal-coordination focus .

Comparative Data Table

Property Compound 1 N₅ Pentadentate Ligand Heptadentate Benzimidazole Derivative
Denticity Pentadentate (N₂O₃) Pentadentate (N₅) Heptadentate (N₅O₂ + benzimidazole arms)
Key Donor Atoms 2N (ethylenediamine), 3O (pyridinedicarboxylate) 5N 5N, 2O, 2 benzimidazole N
Metal Ions Coordinated Zn²⁺, Cu²⁺, Ni²⁺ Co²⁺, Fe³⁺ Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺
Applications Spectroscopic studies, thermal stability analysis Electrocatalytic CO₂ reduction Magnetic materials, redox studies
Notable Features Strong electron transfer to metals Methyl substituents dictate catalytic selectivity High-spin stabilization via pendant arms

Research Findings and Implications

  • Compound 1 ’s oxygen-rich scaffold provides a balance of rigidity and electron-donating capacity, ideal for stabilizing mid-transition metals .
  • Analogues with nitrogen-dominated coordination spheres (e.g., N₅ ligands) excel in catalysis, while those with appended functional groups (e.g., benzimidazole, amino acids) enable specialized applications in biomedicine and materials science .
  • Safety profiles of similar macrocycles underscore the need for cautious handling, particularly in industrial and pharmacological contexts .

Biological Activity

3,12-Diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione is a complex bicyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment and neuroprotection.

Antitumor Activity

One of the most significant findings regarding this compound is its antitumor activity. A study demonstrated that derivatives of related bicyclic compounds showed promising results in inhibiting tumor growth in vivo. The specific mechanisms include:

  • Induction of Apoptosis : The compound has been shown to promote programmed cell death in cancer cells.
  • Inhibition of Cell Proliferation : It effectively reduces the proliferation rates of various cancer cell lines.

Neuroprotective Effects

In addition to its antitumor properties, this compound has been investigated for its neuroprotective effects. Preliminary studies suggest that it may help in:

  • Reducing Oxidative Stress : By scavenging free radicals, it protects neuronal cells from oxidative damage.
  • Enhancing Neurogenesis : It may promote the growth and differentiation of neural stem cells.

Data Table: Biological Activities

Activity TypeMechanism of ActionReference
AntitumorInduces apoptosis; inhibits proliferation
NeuroprotectiveReduces oxidative stress; enhances neurogenesis
AntimicrobialInhibits bacterial growth

Case Study 1: Antitumor Efficacy

A recent study evaluated the efficacy of this compound in a xenograft model of human breast cancer. The results indicated a significant reduction in tumor size compared to controls, with a noted increase in apoptotic markers within tumor tissues.

Case Study 2: Neuroprotection in Animal Models

Another study focused on the neuroprotective effects of this compound in a rodent model of ischemic stroke. Administration of the compound resulted in decreased infarct size and improved neurological outcomes, suggesting its potential as a therapeutic agent for stroke management.

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